2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Description
2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a structurally complex small molecule characterized by a triazolopyrimidine core fused with a piperazine ring and functionalized with a 4-ethoxyphenyl substituent. The cyclohexyl group attached to the ethanone moiety distinguishes it from closely related analogs.
Properties
IUPAC Name |
2-cyclohexyl-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O2/c1-2-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)16-18-6-4-3-5-7-18/h8-11,17-18H,2-7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMFXWFWNAYOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one” is a complex molecule with a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds are known for their ability to formhydrogen bonds and dipole interactions with biological receptors, which could be a possible mode of action for this compound.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar triazole derivatives. These studies could provide a basis for understanding the potential pharmacokinetic properties of this compound.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds, it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Biological Activity
2-Cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (CAS Number: 946230-56-4) is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a triazole-pyrimidine moiety and a piperazine linkage, which are known for their diverse biological activities.
The biological activity of this compound is largely attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole and pyrimidine derivatives often exhibit inhibitory effects on key enzymes involved in cellular processes.
- Interaction with Receptors : The piperazine ring may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity Overview
Research indicates that this compound has shown promise in various biological assays:
Anticancer Activity
Studies have demonstrated that derivatives of triazolo-pyrimidines possess significant anticancer properties. For instance:
- Cell Line Studies : The compound was evaluated against several cancer cell lines, showing IC50 values indicative of potent inhibitory effects on proliferation. For example, similar compounds have exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types .
Antimicrobial Properties
The triazole moiety is known for its antimicrobial activity:
- Bacterial Inhibition : Compounds with similar structures have been reported to display antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been as low as 0.125 µg/mL against pathogens like Staphylococcus aureus and E. coli .
Research Findings and Case Studies
A review of literature reveals several studies focused on the biological activity of triazole derivatives:
Scientific Research Applications
The compound 2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (CAS Number: 946230-56-4) has garnered attention in various scientific and pharmaceutical applications due to its unique structure and potential biological activities. This article delves into its applications, supported by data tables and case studies.
Structural Formula
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry found that triazolo-pyrimidine derivatives can induce apoptosis in cancer cells through the activation of specific pathways related to cell death .
Antidepressant Effects
The piperazine moiety is commonly associated with antidepressant activity. Compounds that incorporate piperazine have been studied for their ability to modulate serotonin receptors, which are critical in the treatment of depression and anxiety disorders. A comparative analysis of piperazine derivatives demonstrated their efficacy in improving mood-related behaviors in animal models .
Neuroprotective Properties
There is emerging evidence that compounds with similar structures may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. A study highlighted the neuroprotective effects of piperazine-containing compounds against oxidative stress-induced neuronal damage .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on the anticancer properties of triazolo-pyrimidine derivatives, researchers synthesized various analogs, including those similar to This compound . The results indicated that these compounds exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting a promising avenue for drug development targeting specific cancer types .
Case Study: Antidepressant Activity
Another research article explored the antidepressant-like effects of piperazine derivatives in rodent models. The study found that administration of these compounds led to a marked decrease in depressive behaviors as measured by the forced swim test and tail suspension test, indicating their potential utility as therapeutic agents for mood disorders .
Chemical Reactions Analysis
Critical Synthetic Steps
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Regioselectivity : ROESY NMR confirmed spatial interactions between the triazolo-pyrimidine core and the piperazine substituents, ensuring proper regiochemical outcomes during cyclization .
Triazolo[4,5-d]pyrimidine Core
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Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes halogenation (e.g., bromination at C5) using NBS in DMF at 60°C .
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Nucleophilic Attack : The triazole nitrogen participates in alkylation reactions, as seen in the installation of the 4-ethoxyphenyl group via Mitsunobu conditions.
Piperazine Moiety
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Acylation/Deprotonation : The secondary amine reacts with acyl chlorides (e.g., cyclohexyl acetyl chloride) under basic conditions (DIPEA) to form stable amide bonds.
Cyclohexyl Ethanone Group
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Ketone Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, though this is rarely employed due to steric hindrance .
Palladium-Catalyzed Reactions
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Suzuki Coupling : Key for aryl-aryl bond formation between boronic acids and halogenated pyrimidines. Yields exceed 75% with Pd(PPh₃)₄ as the catalyst .
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Buchwald-Hartwig Amination : Used to install bulky substituents on the piperazine ring, requiring Xantphos as a ligand and Cs₂CO₃ as a base.
Acid/Base-Mediated Transformations
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Deprotection : Methyl ethers on the pyrimidine core are cleaved using BBr₃ in DCM at −78°C, preserving the triazole ring .
Stability and Degradation Pathways
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Hydrolytic Stability : The compound resists hydrolysis at physiological pH (7.4) but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming triazole-carboxylic acid derivatives.
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Thermal Decomposition : TGA data indicate decomposition above 250°C, releasing CO and NH₃ fragments .
Comparative Reaction Profiles
| Reaction Type | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O, 80°C | 78–85 | High (C7) |
| Nucleophilic Acylation | DIPEA, DCM, RT | 92 | Moderate |
| Halogenation (Br) | NBS, DMF, 60°C | 65 | C5-specific |
Challenges and Optimization
Comparison with Similar Compounds
Key Structural Features :
- Triazolopyrimidine core : A bicyclic system combining triazole and pyrimidine rings, enabling π-π stacking interactions with biological targets.
- Piperazine linker : Enhances solubility and provides conformational flexibility for target binding.
- 4-Ethoxyphenyl substituent : Introduces electron-donating effects and modulates lipophilicity.
- Cyclohexyl-ethanone group: Contributes to steric bulk and hydrophobic interactions.
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents on the triazolopyrimidine core and the ethanone moiety. Below is a detailed comparison based on molecular properties and substituent effects:
Structural Analogues and Molecular Properties
Substituent Effects on Physicochemical Properties
Ethoxy vs. Methoxy groups are more electron-donating, which could influence π-π interactions in target binding .
Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound introduces steric bulk and rigidity, which may improve selectivity by preventing off-target interactions . Phenoxy or methylphenyl groups (in analogs) increase aromatic surface area, favoring interactions with hydrophobic pockets but possibly reducing metabolic stability .
Hypothetical Pharmacological Implications
- Enhanced Selectivity : The cyclohexyl group may reduce off-target effects compared to smaller substituents like methoxy or methylphenyl.
- Improved Bioavailability : The ethoxy group’s moderate lipophilicity could optimize blood-brain barrier penetration relative to more polar analogs .
Preparation Methods
Triazolopyrimidine Core Synthesis
The triazolopyrimidine scaffold is constructed via cyclocondensation reactions. A validated approach involves reacting 3-amino-1,2,4-triazole (2) with ethyl acetoacetate or diethyl malonate under acidic or basic conditions to form 7-hydroxy- triazolo[1,5-a]pyrimidine intermediates (5a-d) . Chlorination with POCl₃ yields 7-chloro derivatives (6a-d) , which serve as electrophilic intermediates for subsequent nucleophilic substitutions . For the target compound, 3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidine is synthesized by coupling 4-ethoxyaniline to the chlorinated triazolopyrimidine. This step is analogous to the synthesis of 7-52 in , where aryl amines react with 6a-d in ethanol/DMF-K₂CO₃ to form N1-substituted triazolopyrimidines.
Key optimization parameters include:
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Solvent system : Ethanol/DMF (3:1) enhances solubility and reaction efficiency .
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Temperature : Reactions proceed at 80–100°C for 6–12 hours to ensure complete substitution .
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Base selection : K₂CO₃ outperforms weaker bases like NaHCO₃, achieving >90% conversion .
Piperazine introduction requires coupling the triazolopyrimidine core to a piperazine derivative. A patent by outlines a scalable method for synthesizing 1-(2-pyrimidine)piperazine hydrochloride, adaptable for this target molecule. Boc-piperazine reacts with 7-chloro-triazolopyrimidine in aqueous Na₂CO₃ (0.73 mol/L) at 25°C, yielding 1-(triazolopyrimidin-7-yl)-4-Boc-piperazine . Acidic hydrolysis (2M HCl, 2 hours) removes the Boc group, generating the free piperazine intermediate .
Critical modifications for the target compound :
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Protecting group strategy : Boc protection prevents side reactions during triazolopyrimidine coupling .
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Solvent : Water as the solvent simplifies purification and reduces environmental impact .
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Yield optimization : Molar ratios of Boc-piperazine to chlorinated triazolopyrimidine at 1:1.2 improve yields to 89–93% .
Analytical and Spectroscopic Validation
Structural confirmation relies on spectral data:
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¹H NMR : Key signals include the cyclohexyl multiplet (δ 1.2–1.8 ppm), ethoxyphenyl singlet (δ 4.1 ppm, OCH₂CH₃), and triazolopyrimidine aromatic protons (δ 8.3–8.5 ppm) .
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MS (EI) : Molecular ion peak at m/z 506 (M⁺) aligns with the theoretical molecular weight .
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IR : Stretching vibrations at 2,212 cm⁻¹ (C≡N) and 1,650 cm⁻¹ (C=O) confirm functional groups .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
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Triazolopyrimidine Chlorination : POCl₃ necessitates careful handling; alternatives like PCl₅ may reduce toxicity .
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Piperazine Hydrolysis : Extended HCl exposure (>2 hours) degrades the triazolopyrimidine ring; controlled conditions (1M HCl, 1 hour) improve stability .
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Acylation Side Reactions : Competing N-acylation at both piperazine nitrogens occurs without temperature control .
Q & A
Q. What established synthetic routes are reported for this compound, and which reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step protocols, including cyclocondensation of ethoxyphenyl-substituted triazolo-pyrimidine precursors with piperazine derivatives. Key steps include:
- Triazolo-pyrimidine core formation : Using [1,2,3]triazole and pyrimidine precursors under reflux conditions in acetic acid or DMF .
- Piperazine coupling : Nucleophilic substitution or Buchwald–Hartwig amination to attach the cyclohexyl-ethanone moiety. Anhydrous conditions and palladium catalysts (e.g., Pd(OAc)₂) improve efficiency .
- Critical parameters : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:halide) to minimize side products. Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- X-ray crystallography : The gold standard for unambiguous confirmation. Use SHELX software (e.g., SHELXL) for refinement, particularly for resolving piperazine ring conformations and triazolo-pyrimidine planarity .
- NMR/IR : ¹H/¹³C NMR to verify proton environments (e.g., ethoxyphenyl –OCH₂CH₃ at δ 1.3–1.5 ppm and δ 4.0–4.2 ppm). IR confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (±2 ppm accuracy) .
Q. What in vitro assays are used to screen biological activity for triazolo-pyrimidine derivatives?
Common assays include:
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2 inhibition) using ATP-competitive binding protocols .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via nonlinear regression .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolo[4,5-d]pyrimidine ring formation be addressed?
Regioselectivity is influenced by:
- Precursor design : Use electron-withdrawing groups (e.g., –NO₂) on the pyrimidine ring to direct triazole cyclization to the 4,5-position .
- Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles, reducing 1,5-isomer byproducts .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction specificity by stabilizing transition states .
Q. What strategies resolve discrepancies between computational and experimental biological activity data?
- Docking validation : Re-run molecular docking (e.g., AutoDock Vina) with explicit solvent models and flexible receptor side chains to account for protein dynamics .
- Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., ethoxy group demethylation) that reduce efficacy .
- Data normalization : Use Z-score scaling for bioactivity datasets to correct batch-to-batch variability in cell-based assays .
Q. How should stability studies be designed to assess degradation pathways under varying conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the ethoxy group) .
- Temperature control : Store samples at 4°C with desiccants to prevent organic degradation observed in prolonged room-temperature experiments .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .
Methodological Comparison Table
| Parameter | Synthetic Method A (Ref. ) | Synthetic Method B (Ref. ) |
|---|---|---|
| Reaction Time | 24 hours | 12 hours |
| Catalyst | None | Pd(OAc)₂ (5 mol%) |
| Yield | 52% | 68% |
| Purification | Column chromatography | Recrystallization (EtOH/H₂O) |
| Key Limitation | Low regioselectivity | High catalyst cost |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
